molecular formula C14H22Cl2N2O2 B1341876 Ethyl 3-(pyridin-4-ylmethyl)piperidine-3-carboxylate dihydrochloride CAS No. 1188263-73-1

Ethyl 3-(pyridin-4-ylmethyl)piperidine-3-carboxylate dihydrochloride

Cat. No.: B1341876
CAS No.: 1188263-73-1
M. Wt: 321.2 g/mol
InChI Key: DRJIODSDSCDAOC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(pyridin-4-ylmethyl)piperidine-3-carboxylate dihydrochloride typically involves the reaction of ethyl 3-piperidinecarboxylate with pyridin-4-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(pyridin-4-ylmethyl)piperidine-3-carboxylate dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 3-(pyridin-4-ylmethyl)piperidine-3-carboxylate dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(pyridin-4-ylmethyl)piperidine-3-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 3-(pyridin-4-ylmethyl)piperidine-3-carboxylate dihydrochloride can be compared with other similar compounds, such as:

    Ethyl 3-piperidinecarboxylate: A precursor in the synthesis of the target compound.

    Pyridin-4-ylmethyl chloride: Another precursor used in the synthesis.

    Other piperidine derivatives:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 3-(pyridin-4-ylmethyl)piperidine-3-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.2ClH/c1-2-18-13(17)14(6-3-7-16-11-14)10-12-4-8-15-9-5-12;;/h4-5,8-9,16H,2-3,6-7,10-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJIODSDSCDAOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCNC1)CC2=CC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592091
Record name Ethyl 3-[(pyridin-4-yl)methyl]piperidine-3-carboxylate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188263-73-1
Record name Ethyl 3-[(pyridin-4-yl)methyl]piperidine-3-carboxylate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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